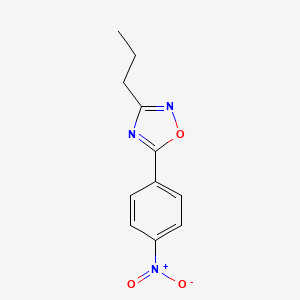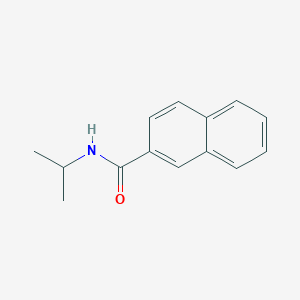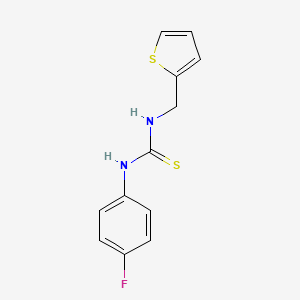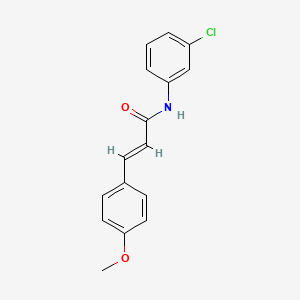![molecular formula C17H17N3O3 B5733244 2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide, commonly known as DMF-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of acrylamide derivatives and possesses unique biochemical and physiological properties that make it an attractive candidate for a wide range of research studies.
作用機序
DMF-DMA exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. DMF-DMA also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
DMF-DMA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. DMF-DMA also increases the production of anti-inflammatory cytokines, such as IL-10, which further reduces inflammation. Additionally, DMF-DMA has been shown to promote the survival of neurons and protect against oxidative stress.
実験室実験の利点と制限
One of the major advantages of using DMF-DMA in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DMF-DMA a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, one of the limitations of using DMF-DMA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMF-DMA. One potential area of research is the development of new drugs based on the structure of DMF-DMA. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of DMF-DMA. Additionally, the use of DMF-DMA in combination with other drugs for the treatment of various diseases warrants further investigation.
合成法
The synthesis of DMF-DMA involves the reaction between 5-(dimethylamino)-2-furancarboxaldehyde and 4-methoxyphenylacetonitrile in the presence of acetic acid and ammonium acetate. The reaction yields a yellow crystalline product that is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
DMF-DMA has been extensively studied for its potential applications in the field of medical research. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. DMF-DMA has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
(Z)-2-cyano-3-[5-(dimethylamino)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20(2)16-9-8-15(23-16)10-12(11-18)17(21)19-13-4-6-14(22-3)7-5-13/h4-10H,1-3H3,(H,19,21)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNJQUMXOXTJNH-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)
![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)



![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)